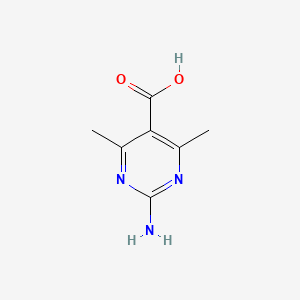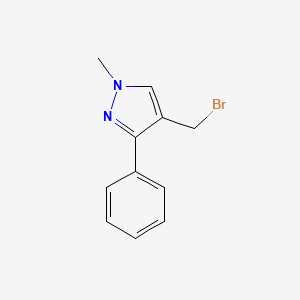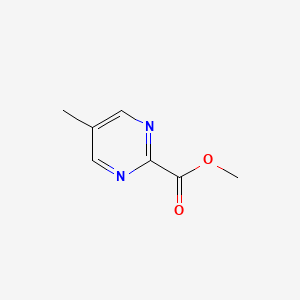
2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C12H11Cl2NO and its molecular weight is 256.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer and Antimicrobial Properties
A study by Katariya, Vennapu, and Shah (2021) explored the synthesis of novel heterocyclic compounds incorporating 1,3-oxazole and their potential as anticancer and antimicrobial agents. The compounds were tested for anticancer activity against a panel of 60 cancer cell lines, with some showing high potency.
Synthetic Utility and Reactivity
Research by Patil and Luzzio (2016) focused on the reactivity and synthetic utility of 2-(halomethyl)-4,5-diphenyloxazoles, including chloromethyl analogs like the 2-(1-Chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole. Their findings demonstrated the compounds' efficacy in various synthetic applications.
Antifungal Applications
A novel potential antifungal compound related to 1,3-oxazole was synthesized and characterized by Volkova, Levshin, and Perlovich (2020). The study assessed its solubility and partitioning processes, highlighting its potential in antifungal treatments.
Structural and Electronic Properties
The twisted structure of a substituted 2-Chloro-3-(4-chloro-2-methyl-1,3-oxazol-5-yl)-1H-indole was analyzed by Radspieler, Ziemer, and Liebscher (1998). Their work contributes to understanding the molecular architecture and electronic properties of similar oxazole derivatives.
Synthesis and Molecular Transformations
The synthesis of extended oxazoles was reported by Yamane, Mitsudera, and Shundoh (2004), highlighting the efficiency and selectivity of the process for derivatives like 2-aryl-4-chloromethyl-5-methyl-1,3-oxazoles.
Lipase and α-Glucosidase Inhibition
A study by Bekircan, Ülker, and Menteşe (2015) explored novel heterocyclic compounds derived from 1,3-oxazole structures for their potential in inhibiting lipase and α-glucosidase, indicating possible applications in metabolic disorder treatments.
Propiedades
IUPAC Name |
2-(1-chloroethyl)-5-(4-chlorophenyl)-4-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO/c1-7(13)12-15-8(2)11(16-12)9-3-5-10(14)6-4-9/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWRAHONSSZZNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate](/img/structure/B1373426.png)
![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)

![6-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1373432.png)



![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)





